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molecular formula C20H32O2 B8707745 Methyl 13-phenyltridecanoate CAS No. 123953-55-9

Methyl 13-phenyltridecanoate

Cat. No. B8707745
M. Wt: 304.5 g/mol
InChI Key: JWVDZXNFGDETQE-UHFFFAOYSA-N
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Patent
US05250669

Procedure details

13-Phenyltridecanoic acid (22.4 g, 77 mmol) was reacted for 1 h in methanol (60 ml) and sulfuric acid (2.2 g) under reflux. The reaction mixture was concentrated, poured into H2O (100 ml) and extracted with dichloromethane. The organic layer was washed with H2O, dried over anhydrous MgSO4 and evaporated under reduced pressure. The residue (33 g) was chromatographed on silica gel (Wako Gel C-200) with dichloromethane as eluent to give the title compound as a white solid; yield: 17.6 g; mp 30.5°-31.5° C.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH3:27]O>>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:21][CH3:27])=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCCCCCCCCC(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into H2O (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue (33 g) was chromatographed on silica gel (Wako Gel C-200) with dichloromethane as eluent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCCCCCCCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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